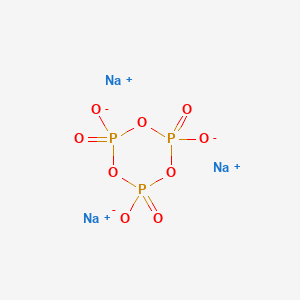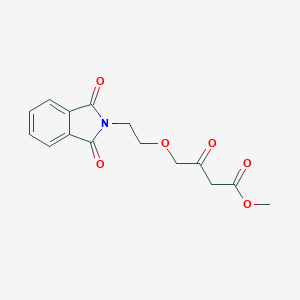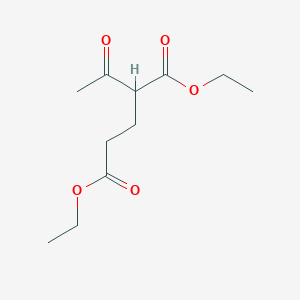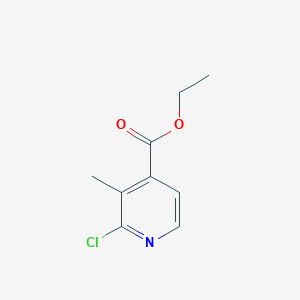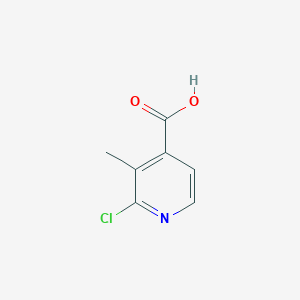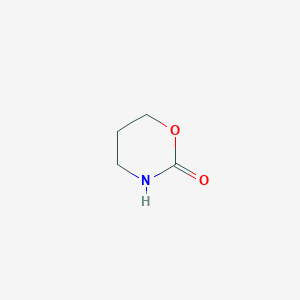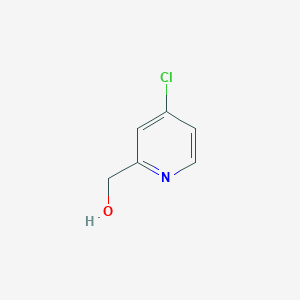
(4-氯吡啶-2-基)甲醇
概述
描述
Synthesis Analysis
The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system has been demonstrated as a green, economic, and efficient method. Using recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane system, this approach facilitates the in situ accumulation of substrate/product, improving substrate tolerance while reducing product inhibition and toxicity. The system's efficiency is highlighted by a significant reduction in reaction time compared to traditional methods, achieving yields of >99% with high enantiomeric excess in a much shorter duration (Chen et al., 2021).
Molecular Structure Analysis
Crystal and molecular structure analysis of closely related chloropyridinyl compounds reveals detailed geometrical parameters, such as bond lengths, angles, and crystal packing, contributing to the understanding of (4-Chloropyridin-2-yl)methanol's structural features. For instance, a study on a similar compound showed it crystallizes in the monoclinic space group, providing insights into intermolecular interactions and hydrogen bonding patterns that could influence the reactivity and stability of (4-Chloropyridin-2-yl)methanol analogs (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research into related chloropyridinyl methanol derivatives includes studies on their reactivity patterns, especially focusing on nucleophilic substitution reactions that are pertinent to the synthesis and functionalization of (4-Chloropyridin-2-yl)methanol. These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in synthesis and industry (Coppens et al., 2010).
Physical Properties Analysis
Investigations into the physical properties of chloropyridinyl methanol compounds, including solubility, crystal structure, and thermal stability, are crucial for their application in material science and organic synthesis. The stability and solubility of these compounds in various solvents can significantly affect their utility in diverse chemical reactions and processes (Levterov et al., 2018).
Chemical Properties Analysis
The chemical properties of (4-Chloropyridin-2-yl)methanol, such as reactivity with different reagents, potential for substitution reactions, and participation in catalytic cycles, are inferred from detailed studies on similar chloropyridinyl compounds. These studies reveal the nuances of electronic effects, steric hindrance, and other factors that influence the chemical behavior of chloropyridinyl methanols (Sung et al., 2009).
科学研究应用
化学相互作用研究:它用于研究吡啶和硝基苯的氯代衍生物与甲醇中的摩尔哌啶之间的相互作用 (Coppens 等,2010 年).
反应速率测量:该化合物用于测量氯吡啶 N-氧化物对甲醇中哌啶的反应速率 (Coppens 等,2010 年).
吡咯啉-2-酮的合成:它提供了从氯化吡咯烷-2-酮中获得甲氧基或二甲氧基-4-甲基-3-吡咯啉-2-酮,在化学合成中有用 (Bellesia 等,2001 年).
生物催化合成:它用于 S-(4-氯苯基)-(吡啶-2-基)甲醇的生物催化合成,提供了一种绿色且高效的合成方法 (Chen 等,2021 年).
芳基(哌啶)甲醇的合成:它用于合成各种芳基(哌啶)甲醇、甲醇和酮,在研究和工业应用中很重要 (Ágai 等,2004 年).
了解分子特性:它参与缩合反应的理论研究,提供了对分子特性和能量转换的见解 (Arsene 等,2022 年).
催化低聚:Ni(micro-Cl)(吡啶-2-基)甲醇已被合成并应用于乙烯的催化低聚 (Kermagoret 和 Braunstein,2008 年).
结核分枝杆菌研究:它是结核分枝杆菌 BCG 分解异烟肼的产物,与医学研究有关 (Youatt,1961 年).
安全和危害
未来方向
属性
IUPAC Name |
(4-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAIOHHGRGSGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376780 | |
| Record name | (4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)methanol | |
CAS RN |
63071-10-3 | |
| Record name | (4-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

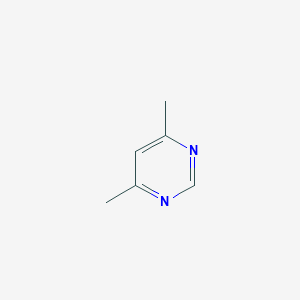
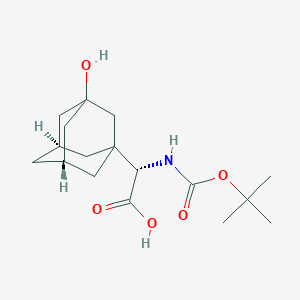
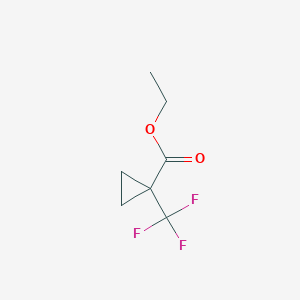
![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)
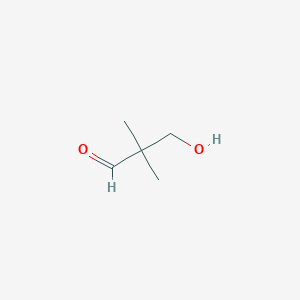
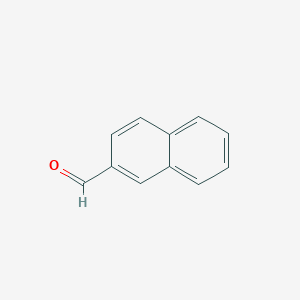
![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)
![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)
